
3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one
Descripción general
Descripción
3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one, also known as MDPV, is a synthetic cathinone and a psychoactive substance that has gained popularity in recent years. It is a highly potent stimulant that has been associated with abuse and addiction. However, MDPV has also shown potential in scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one is a key intermediate in the preparation of various pharmaceutical compounds. For instance, its derivative, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, has been utilized in the synthesis of PF-00951966, a fluoroquinolone antibiotic for combating multidrug-resistant respiratory infections (Lall et al., 2012). Moreover, derivatives of 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one have been synthesized and tested for antimicrobial properties, showing efficacy against various bacterial and fungal strains (Ashok et al., 2014).
Chemical Synthesis and Characterization
The compound has been a subject of interest in chemical synthesis. For example, the one-pot synthesis of enaminones using 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one derivatives has been achieved, with the chemical features of these compounds being assigned by various spectroscopic techniques (Barakat et al., 2020). Furthermore, derivatives of this compound have been utilized in the N-methylative aziridine ring opening, a key step in synthesizing certain antibiotic fragments (Jung et al., 2017).
Application in Material Science and Sensor Technology
Compounds related to 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one have also found applications in material science and sensor technology. For instance, naphthoquinone-based chemosensors, incorporating derivatives of this compound, have been synthesized for detecting transition metal ions, demonstrating high selectivity and sensitivity (Gosavi-Mirkute et al., 2017).
Pharmacological Research
In pharmacological research, various analogs of 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one have been synthesized and investigated for their potential therapeutic applications. For instance, certain derivatives have been evaluated for their anticancer activity, showing potency against different human cancer cell lines (Hadiyal et al., 2020).
Propiedades
IUPAC Name |
3-(methylamino)-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-5-10-6-4-7(9-2)8(10)11/h3,7,9H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQTUGSCGJVMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





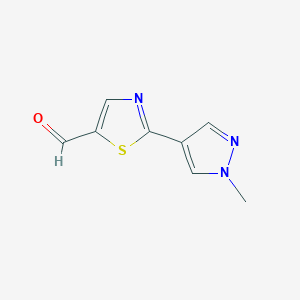
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)
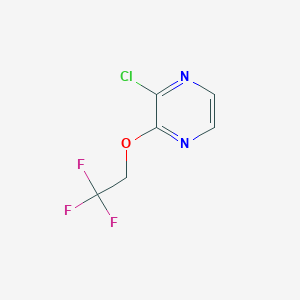
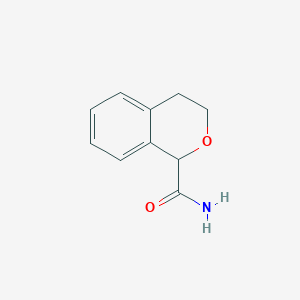
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
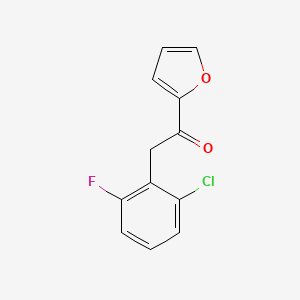
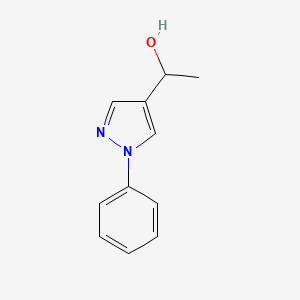
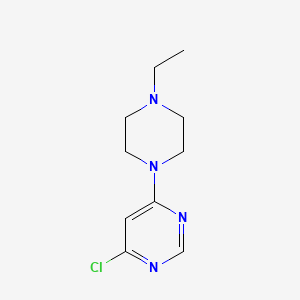

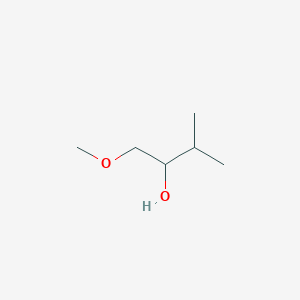
![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)
